4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative that features a thieno[3,2-b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane typically involves the borylation of the corresponding thieno[3,2-b]thiophene derivative. A common method includes the reaction of the thieno[3,2-b]thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow processes and the use of more robust catalysts to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide.
Major Products
Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.
Alcohols: From oxidation reactions.
Boronic Acids: From hydrolysis.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers.
Material Science: Employed in the development of new materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group allows it to form stable carbon-carbon bonds with various electrophiles, making it a valuable building block in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane
- Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
- 3,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene 5,5-dioxide
Uniqueness
This compound is unique due to its thieno[3,2-b]thiophene core, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics and materials science .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2S2/c1-6-7-10-8-11-12(19-10)9-13(20-11)16-17-14(2,3)15(4,5)18-16/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPREAVCCHWWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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